![molecular formula C13H14FNO3 B2672305 1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1154892-11-1](/img/structure/B2672305.png)

1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

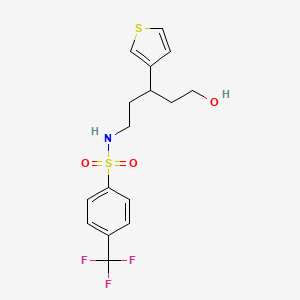

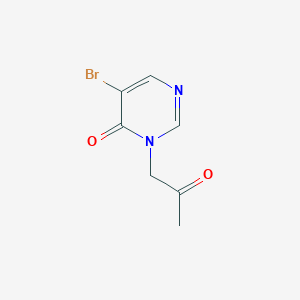

1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the linear formula C13H14O3N1F1 . It is a powder in physical form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of 1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can be represented by the SMILES string FC1=CC=CC (CCN2CC (C (O)=O)CC2=O)=C1 . The InChI key for this compound is DUCZDEOXSYKJGI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 251.26 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Proton Pump Inhibition and Acid Blockade

Vonoprazan fumarate is a novel proton pump inhibitor (PPI) and potassium competitive acid blocker (P–CAB) . It competitively inhibits the proton pump (H+, K±ATPase) and acts as a reversible antagonist for K+ channels . Its unique mechanism of action makes it a promising candidate for treating acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Anti-HIV Activity

Researchers have explored indole derivatives, including Vonoprazan fumarate, as potential anti-HIV agents. While the exact mode of action remains to be fully elucidated, molecular docking studies suggest that Vonoprazan fumarate interacts with HIV-1 proteins, making it a promising avenue for further investigation .

PPAR Agonism

Vonoprazan fumarate exhibits triple-acting agonism toward peroxisome proliferator-activated receptors (PPARs) α, γ, and δ. Its structure—3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid—suggests potential therapeutic applications in metabolic disorders, including dyslipidemia and insulin resistance .

Antiviral Properties

Indole derivatives have demonstrated antiviral activity. For instance:

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibit potency against Coxsackie B4 virus .

Antitubercular Potential

Researchers have investigated Vonoprazan fumarate derivatives for their in vitro antitubercular activity. These compounds show promise against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .

Indolizidine Synthesis

Protodeboronation reactions using indole derivatives have led to the synthesis of indolizidine compounds. For example, Vonoprazan fumarate derivatives have been used to create indolizidine structures with good diastereoselectivity .

Safety and Hazards

Propiedades

IUPAC Name |

1-[2-(3-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-11-3-1-2-9(6-11)4-5-15-8-10(13(17)18)7-12(15)16/h1-3,6,10H,4-5,7-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCZDEOXSYKJGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2672223.png)

![Methyl (1-{[(pyrrolidin-1-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2672235.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2672238.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2672241.png)

![Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2672243.png)

![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2672245.png)